Cefepime (chloride)

Description

Historical Context of Fourth-Generation Cephalosporin (B10832234) Development

The discovery of cephalosporin compounds dates back to 1945 from cultures of Acremonium strictum (previously Cephalosporium acremonium) in Sardinia by the Italian scientist Giuseppe Brotzu. wikipedia.orgresearchgate.net This led to the isolation of Cephalosporin C, which, while not potent enough for clinical use itself, possessed a crucial feature: a beta-lactam ring resistant to penicillinase. nih.govoup.com The isolation of its nucleus, 7-aminocephalosporanic acid (7-ACA), opened the door for the creation of numerous semi-synthetic derivatives with enhanced antibacterial properties. wikipedia.orgauctoresonline.org

The development of cephalosporins is categorized into generations, each generally marked by an expanded spectrum of activity against Gram-negative bacteria. wikipedia.orgijesir.org First-generation cephalosporins were primarily effective against Gram-positive cocci. ijesir.org Subsequent generations saw increased activity against Gram-negative bacteria, although sometimes at the cost of reduced Gram-positive coverage. wikipedia.orgwikipedia.org The fourth-generation, which includes Cefepime (B1668827) (developed in 1994), was engineered to provide true broad-spectrum coverage, rebalancing the activity against both Gram-positive and Gram-negative organisms. drugbank.comwikipedia.orgwikipedia.org This generation was specifically designed to overcome some of the resistance mechanisms that had emerged against third-generation cephalosporins. ontosight.ainih.gov

Structural Characteristics of Cefepime Relevant to its Antibacterial Spectrum

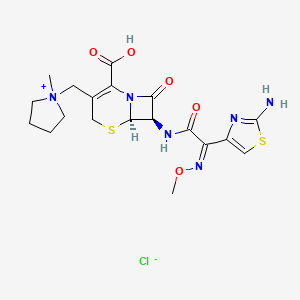

The chemical structure of Cefepime is key to its broad antibacterial activity and stability. Like all cephalosporins, its core is a cephem nucleus, which consists of a beta-lactam ring fused to a dihydrothiazine ring. wikipedia.org The specific side chains attached to this nucleus at positions C-7 and C-3 distinguish Cefepime and define its unique properties. patsnap.com

Key structural features of Cefepime include:

A (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at the C-7 position. This side chain, particularly the syn-configuration of the methoxyimino group and the aminothiazole moiety, provides significant stability against hydrolysis by many plasmid- and chromosomally-mediated beta-lactamases. wikipedia.orgresearchgate.netnih.gov

A positively charged quaternary nitrogen in the C-3 side chain. Specifically, Cefepime has an N-methylpyrrolidine moiety at this position. wikipedia.orgoup.com This feature makes Cefepime a zwitterion (a molecule with both positive and negative charges), which facilitates its penetration through the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov

These structural modifications give Cefepime enhanced stability against many beta-lactamase enzymes and increase its ability to penetrate Gram-negative bacteria, contributing to its potent, broad-spectrum activity. wikipedia.orgresearchgate.net

Table 1: Key Structural Components of Cefepime and Their Functions

| Structural Component | Function | Reference |

|---|---|---|

| Cephem Nucleus (β-lactam ring fused to a dihydrothiazine ring) | Core structure of all cephalosporins, essential for antibacterial activity by inhibiting bacterial cell wall synthesis. | wikipedia.org |

| Aminothiazole Moiety (at C-7) | Confers extra stability against β-lactamase enzymes and increases binding affinity to penicillin-binding proteins (PBPs). | wikipedia.orgwikipedia.org |

| Methoxyimino Group (at C-7) | Provides steric hindrance that protects the β-lactam ring from hydrolysis by β-lactamases. | wikipedia.org |

| N-methylpyrrolidine Moiety (at C-3) | Creates a zwitterionic structure, enhancing penetration into Gram-negative bacteria. | wikipedia.orgnih.gov |

Role of Cefepime in Addressing Broad-Spectrum Bacterial Challenges

Cefepime's primary role in medicine is to combat a wide array of bacterial infections, including those caused by multidrug-resistant organisms. drugbank.comnih.gov Its bactericidal action is achieved by inhibiting the final transpeptidation step in the synthesis of the bacterial cell wall, a process mediated by penicillin-binding proteins (PBPs). nih.govpatsnap.com Cefepime has a high affinity for several PBPs, including PBP2 and PBP3. drugbank.comoup.com

Its broad spectrum of activity includes many Gram-positive and Gram-negative pathogens. droracle.aioup.com It is effective against Gram-positive bacteria such as Staphylococcus aureus (methicillin-susceptible strains only) and Streptococcus pneumoniae. drugbank.comoup.com Its Gram-negative coverage is extensive and includes Enterobacter spp., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and notably, Pseudomonas aeruginosa. drugbank.comauctoresonline.org

A significant advantage of Cefepime is its stability in the presence of many beta-lactamase enzymes, which are a common cause of resistance to other beta-lactam antibiotics. patsnap.comnih.gov It is a poor substrate for many of these enzymes and is also a poor inducer of Type 1 (AmpC) beta-lactamases, making it a viable option against bacteria that are resistant to third-generation cephalosporins. drugbank.comnih.gov However, resistance to Cefepime can still occur, primarily through the production of certain beta-lactamases (like extended-spectrum β-lactamases or ESBLs) or through alterations in PBPs. nih.govacs.org

Table 2: In Vitro Activity of Cefepime Against Selected Bacterial Pathogens

| Bacterial Species | Susceptibility to Cefepime | Reference |

|---|---|---|

| Staphylococcus aureus (methicillin-susceptible) | Susceptible | oup.com |

| Streptococcus pneumoniae | Susceptible | oup.comnih.gov |

| Escherichia coli | Susceptible | drugbank.com |

| Klebsiella pneumoniae | Susceptible | drugbank.com |

| Pseudomonas aeruginosa | Susceptible | drugbank.comauctoresonline.org |

| Enterobacter species | Generally Susceptible; more active than third-generation cephalosporins | nih.govingentaconnect.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25ClN6O5S2 |

|---|---|

Molecular Weight |

517.0 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |

InChI |

InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |

InChI Key |

MMRINLZOZVAPDZ-LSGRDSQZSA-N |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of Cefepime

Established Synthetic Pathways for Cefepime (B1668827) (Chloride)

The synthesis of Cefepime hydrochloride is a multi-step process that often begins with readily available cephalosporin (B10832234) precursors. These pathways are designed to efficiently introduce the characteristic side chains onto the 7-aminocephem nucleus.

A common starting material for the synthesis of many cephalosporins, including Cefepime, is 7-aminocephalosporanic acid (7-ACA), which serves as the core chemical structure. wikipedia.org One established route involves the conversion of 7-ACA into the key intermediate 7-amino-3-[(1-methyl-1-pyrrolidino) methyl]-3-cephem-4-carboxylic acid (7-MPCA). researchgate.net This transformation is a critical step that installs the C-3 side chain.

The process can involve protecting the carboxyl and amino groups of 7-ACA, for instance, using hexamethyldisilazane (B44280) (HMDS). google.com Subsequently, the C-3 acetoxy group of 7-ACA is displaced by N-methylpyrrolidine (NMP). researchgate.netgoogle.com Following the introduction of the N-methylpyrrolidinium group, deprotection steps yield the 7-MPCA intermediate. researchgate.net

Once 7-MPCA is obtained, the final step is the acylation of the 7-amino group. This is achieved by reacting 7-MPCA with an activated form of the aminothiazole side chain, such as a mercaptobenzothiazole active ester (AE-active ester), to form Cefepime. researchgate.netgoogle.com An alternative pathway begins with GCLE (p-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) as the raw material, which is reacted with N-methylpyrrolidine, followed by enzymatic deprotection of the 7-protecting group to yield the intermediate 7-amino-3-((1-methyl pyrrolidine) methyl)-3-cephem-4-carboxylic acid hydrochloride (7-ACP), which is analogous to 7-MPCA. google.com This intermediate is then acylated to produce Cefepime hydrochloride. google.com

The introduction of the quaternary ammonium (B1175870) moiety at the C-3 position is a defining feature of Cefepime and other fourth-generation cephalosporins. nih.govnih.gov This structural element, specifically the N-methylpyrrolidinium group, confers several critical properties. nih.gov

First, the permanent positive charge on the quaternary nitrogen creates a zwitterionic molecule. nih.govnih.gov This characteristic is believed to facilitate faster penetration of the antibiotic through the porin channels in the outer membrane of Gram-negative bacteria. nih.govnih.gov This enhanced cell entry contributes to its broad spectrum of activity. nih.gov

Second, the quaternary ammonium substituent plays a role in the compound's stability against β-lactamases, which are enzymes produced by bacteria that can inactivate β-lactam antibiotics. nih.govnih.gov The presence of this bulky, charged group helps to sterically hinder the approach of these enzymes to the β-lactam ring. nih.gov Furthermore, the nature of the C-3 substituent influences the stability of the acyl-enzyme intermediate formed during β-lactamase hydrolysis, which is a key factor in its resistance to these enzymes. nih.gov The introduction of this moiety is typically achieved through a nucleophilic substitution reaction where N-methylpyrrolidine displaces a leaving group, such as an acetoxy or iodo group, from the C-3' position of the cephem intermediate. researchgate.netresearchgate.net

Precise stereochemical control is paramount in the synthesis of Cefepime to ensure its biological activity. A critical stereochemical feature is the (Z)-configuration of the methoxyimino group on the C-7 acyl side chain. nih.govresearchgate.net This specific geometry is essential for high antibacterial efficacy.

The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain is not typically constructed directly on the cephem nucleus. nih.gov Instead, it is synthesized separately as a distinct chemical entity, often referred to as an "AE-active ester" or a similar activated derivative, with the desired (Z)-stereochemistry already established. google.comgoogle.com The synthesis of this side-chain molecule involves reactions that favor the formation of the Z-isomer over the less active E-isomer. This pre-formed, stereochemically pure side chain is then coupled to the 7-amino group of the cephem intermediate (like 7-MPCA or 7-ACP) in the final acylation step. researchgate.netgoogle.com This strategy ensures that the final Cefepime molecule possesses the correct and most potent stereochemical configuration at the C-7 side chain.

Significant research has been directed toward optimizing the reaction conditions for Cefepime synthesis to maximize yield and purity. Key factors that are manipulated include the choice of solvents, temperature, pH, and the use of catalysts.

One improved synthetic method reported a total yield of 74.6% based on 7-ACA by optimizing the parameters for silylation, iodization, and salification steps. researchgate.net In the final acylation step to produce Cefepime hydrochloride from the 7-ACP intermediate, various solvents and conditions have been explored. The use of different solvents such as dichloromethane, ethyl acetate, and chloroform (B151607) at temperatures between 27-29 °C, followed by precipitation through pH adjustment and addition of an anti-solvent like acetone (B3395972) or methanol (B129727), has resulted in high molar yields ranging from 85% to over 87%. google.com

The introduction of a phase transfer catalyst during the N-acylation reaction in an organic phase has been shown to enhance the reaction's conversion rate by 5%. google.com Furthermore, preparing a quaternary ammonium salt intermediate from N-methylpyrrolidine and iodotrimethylsilane (B154268) prior to its reaction with the cephem nucleus can increase the yield by 7% by reducing side reactions. google.com The use of mixed solvent systems, such as water-miscible organic solvents and water, can reduce the degradation of Cefepime during the reaction, leading to a final product with HPLC purity greater than 99.5%. google.com

Synthesis and Characterization of Cefepime Derivatives

The Cefepime scaffold has been the subject of further chemical modification to explore new applications, such as in diagnostic imaging, or to investigate structure-activity relationships.

While Cefepime itself is a potent antibiotic, researchers have synthesized derivatives to impart novel functionalities. One area of exploration is the development of radiolabeled Cefepime for use in positron emission tomography (PET) to diagnose bacterial infections. mdpi.com In this work, the Cefepime molecule was modified at the thiazole (B1198619) ring of the C-7 side chain. mdpi.comresearchgate.net This was achieved by a direct coupling reaction between an amine group on the thiazole ring and a linker molecule like aspartic or glutamic acid, which could then be attached to a chelating agent for a radionuclide such as gallium-68. mdpi.comresearchgate.net Importantly, it was determined that modification at this site does not negatively affect the antibiotic's affinity for bacterial cells. mdpi.com

Another class of derivatives involves the complexation of Cefepime with transition metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) to form complexes of the type [M(cefepime)Cl2]. researchgate.net Spectroscopic analysis indicated that Cefepime acts as a multidentate chelating agent in these polymeric structures. However, when these specific metal complexes were screened for antibacterial activity, they showed lower activity than the parent Cefepime molecule. researchgate.net Research into modifying the groups attached to the quaternary nitrogen has also been an avenue for extending the activity of fourth-generation cephalosporins. nih.gov

Synthesis of Cefepime Metal Complexes and Metalloantibiotics

Cefepime has been shown to interact with various transition metal ions to form coordination complexes, often referred to as metalloantibiotics. tandfonline.comtandfonline.com The synthesis of these complexes is typically achieved by reacting Cefepime hydrochloride with a metal salt in a suitable solvent. tandfonline.comtandfonline.comjocpr.com

A general synthetic procedure involves dissolving Cefepime hydrochloride and a slight molar excess of the corresponding metal salt (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in methanol. The reaction mixture is stirred at room temperature for an extended period, typically around 10 hours, during which a colored precipitate of the metal complex is formed. tandfonline.comtandfonline.com The resulting solid is then isolated by filtration, washed with solvents like water, methanol, and ether, and dried under reduced pressure. tandfonline.comtandfonline.com For the synthesis of lanthanide(III) complexes, an aqueous solution is used, and the pH is adjusted to 7–8 before the addition of the lanthanide nitrate (B79036) salt to facilitate precipitation. jocpr.com

Spectroscopic analysis, including IR, UV-Vis, and NMR, suggests that Cefepime acts as a multidentate chelating agent, coordinating with the metal ions through various functional groups. tandfonline.comtandfonline.comjocpr.com Evidence from ¹³C-NMR studies of the zinc(II) complex indicates coordination through the oxygen atoms of the carboxylate and the lactam carbonyl groups. tandfonline.comtandfonline.com The resulting complexes are often insoluble in water and common organic solvents, suggesting polymeric structures where the Cefepime ligand bridges different metal centers. tandfonline.comtandfonline.comresearchgate.net

While these metalloantibiotics are a subject of research, studies on their antibacterial activity have shown varied results. Some transition metal complexes of Cefepime exhibited less activity against several bacterial strains compared to the free Cefepime ligand. tandfonline.comtandfonline.comresearchgate.net Conversely, an enhancement of antimicrobial activity was observed upon complexation with certain lanthanide(III) ions. jocpr.com

| Metal Ion (M) | General Formula of the Complex | Reference |

|---|---|---|

| Mn(II) | [M(cefepime)Cl₂] | tandfonline.comtandfonline.com |

| Co(II) | [M(cefepime)Cl₂] | tandfonline.comtandfonline.com |

| Ni(II) | [M(cefepime)Cl₂] | tandfonline.comtandfonline.com |

| Cu(II) | [M(cefepime)Cl₂] | tandfonline.comtandfonline.com |

| Zn(II) | [M(cefepime)Cl₂] | tandfonline.comtandfonline.com |

| La(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

| Pr(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

| Nd(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

| Sm(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

| Gd(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

| Ho(III) | Ln(Cefepime)(H₂O)₄₃ | jocpr.com |

Derivatization for Radiopharmaceutical Applications (e.g., Gallium-68 Labeling)

The derivatization of Cefepime for radiopharmaceutical applications, particularly for labeling with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), has been explored for the development of new agents for positron emission tomography (PET) imaging of bacterial infections. ncbj.gov.plmdpi.com Gallium-68 is a generator-produced radionuclide, making it a convenient option for clinical PET imaging. nih.govnih.gov

A novel and efficient method has been developed to modify the Cefepime molecule for ⁶⁸Ga labeling. ncbj.gov.plmdpi.com This synthetic route focuses on the modification of the primary amino group of the thiazole ring, a site that does not typically affect the antibiotic's affinity for bacterial cells. ncbj.gov.plmdpi.com The process involves a direct coupling reaction between Cefepime and a linker molecule in its anhydride (B1165640) form, such as Fmoc-Asp-anh or Boc-Glu-anh. ncbj.gov.plmdpi.com This step is necessary due to the low reactivity of the thiazole's amine group in standard coupling reactions. mdpi.com

Following the attachment of the linker, a bifunctional chelator, such as NODAGA, is conjugated to the linker. This chelator is capable of stably coordinating the Gallium-68 radionuclide. ncbj.gov.plresearchgate.net The final conjugate, for example, NODAGA-Glu-CFM, can then be radiolabeled with ⁶⁸Ga. ncbj.gov.pl The resulting radioconjugate, [⁶⁸Ga]Ga-NODAGA-Glu-CFM, has shown high labeling yield and stability in human serum. ncbj.gov.plresearchgate.net This derivatization strategy provides a promising Cefepime-based radiopharmaceutical for the potential diagnosis of bacterial infections via PET imaging. ncbj.gov.plmdpi.com

Structure-Activity Relationship (SAR) Studies of Cefepime and its Analogues

Influence of C3-Quaternary Ammonium Substituents on Activity and Stability

A defining characteristic of Cefepime and other fourth-generation cephalosporins is the presence of a positively charged quaternary ammonium group at the C3 position of the dihydrothiazine ring. nih.govresearchgate.net In Cefepime, this substituent is N-methylpyrrolidinium. nih.gov This structural feature confers several significant advantages:

Enhanced Stability: The quaternary nitrogen imparts stability against many β-lactamases, which are enzymes that inactivate β-lactam antibiotics. nih.gov The stability is partly attributed to the leaving ability (nucleofugacity) of the C3-substituent, which influences the formation of a transiently stable acyl-enzyme intermediate that resists hydrolysis. nih.gov

Improved Cell Penetration: The positive charge of the quaternary ammonium group contributes to the zwitterionic nature of the molecule, which facilitates its penetration across the outer membrane of Gram-negative bacteria. nih.govresearchgate.net

Favorable Pharmacokinetics: This substituent also improves the pharmacokinetic properties of the antibiotic. nih.gov

SAR studies have explored a variety of different quaternary ammonium substituents attached to the C3 position, with successive alterations extending the antibacterial activity of these fourth-generation compounds. nih.govresearchgate.net

Impact of C7-Side Chain Modifications (e.g., Aminothiazole-Methoxyimino Group) on Antibacterial Spectrum

The side chain attached to the C7 position of the β-lactam ring plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins. nih.govpatsnap.com Cefepime features a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain, which is a key contributor to its broad-spectrum activity. nih.gov

Broad Antibacterial Spectrum: The combination of the aminothiazole ring and the methoxyimino group provides potent activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govnih.govdrugbank.com The aminothiazole moiety is particularly important for activity against Gram-positive organisms, while the methoxyimino group enhances activity against Gram-negative bacteria. researchgate.netjst.go.jp

β-Lactamase Stability: The syn-configuration of the methoxyimino group provides steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamases produced by Gram-negative bacteria. nih.govpatsnap.com

Modifications to this side chain have been extensively studied. For instance, introducing a hydroxyl group to the nitrogen of the thiazole ring was found to yield compounds with high activity against Gram-negative bacteria. nih.gov

Zwitterionic Nature and its Contribution to Bacterial Cell Penetration

Cefepime is a zwitterion, possessing both a positive charge on the N-methylpyrrolidinium group at the C3 position and a negative charge on the carboxylate group at the C4 position. nih.govnih.gov This results in a net neutral charge at physiological pH. nih.gov This zwitterionic nature is a critical factor in its ability to effectively combat Gram-negative bacteria. nih.govnih.govresearchgate.net

The outer membrane of Gram-negative bacteria contains porin channels, which are water-filled protein channels that allow the passage of small, hydrophilic molecules. The zwitterionic structure of Cefepime allows for significantly faster penetration through these porin channels compared to the more negatively charged third-generation cephalosporins. nih.govnih.govnih.gov This enhanced penetration leads to higher concentrations of the antibiotic in the periplasmic space, where it can access its targets—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis. nih.gov This rapid influx is a major contributor to Cefepime's broad coverage and potent activity against Gram-negative pathogens. nih.govresearchgate.net

| Structural Feature | Component | Contribution to Activity/Properties | Reference |

|---|---|---|---|

| C3-Substituent | N-methylpyrrolidinium (Quaternary Ammonium) | Imparts stability against β-lactamases. | nih.gov |

| Enhances penetration into Gram-negative bacteria. | nih.govresearchgate.net | ||

| Improves pharmacokinetic properties. | nih.gov | ||

| C7-Side Chain | (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido | Confers broad-spectrum activity against Gram-positive and Gram-negative bacteria. | nih.govnih.gov |

| Provides steric hindrance, increasing stability against β-lactamases. | nih.govpatsnap.com | ||

| Overall Structure | Zwitterionic (Positive charge at C3, Negative charge at C4) | Facilitates rapid penetration through porin channels of Gram-negative bacteria. | nih.govnih.govnih.gov |

Molecular Mechanism of Action of Cefepime

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for Cefepime (B1668827) is the inhibition of bacterial cell wall biosynthesis. nih.govontosight.ai It achieves this by targeting and covalently binding to essential enzymes known as penicillin-binding proteins (PBPs). nih.govrcsb.org These enzymes are transpeptidases responsible for the final steps in the synthesis of the peptidoglycan layer. drugbank.comnih.gov By inhibiting these PBPs, Cefepime effectively halts the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the cell wall. patsnap.comrcsb.org

Penicillin-Binding Protein (PBP) Affinity and Target Inhibition

Cefepime's efficacy is rooted in its strong affinity for various penicillin-binding proteins. mcmaster.ca The β-lactam ring in Cefepime's structure mimics the D-Ala-D-Ala peptide backbone, which is the natural substrate for PBPs. rcsb.org This structural similarity allows Cefepime to bind to the active site of the PBP, thereby inactivating the enzyme and preventing it from carrying out its function in cell wall synthesis. rcsb.org

In Gram-negative bacteria, Cefepime demonstrates a notable affinity for both PBP2 and PBP3. asm.orgtandfonline.com PBP3 is a primary target for many cephalosporins, and its inhibition is critical for the bactericidal effect. nih.gov Cefepime's ability to also bind effectively to PBP2 sets it apart from some other cephalosporins and contributes to its broad spectrum of activity. researchgate.net The dual targeting of PBP2 and PBP3 enhances its efficacy against these pathogens. nih.govresearchgate.net

Studies on Escherichia coli and Enterobacter cloacae have revealed specific interactions of Cefepime with their PBPs. In these organisms, Cefepime binds with the highest affinity to PBP3, followed by PBP2, and then PBPs 1a and 1b. hres.ca The binding to PBP2 occurs with a significantly higher affinity than that observed with other parenteral cephalosporins, which may contribute to its enhanced antibacterial activity. hres.ca Research has shown that for E. coli, Cefepime has a more than 20-fold lower 50% inhibitory concentration (IC50) for PBP2 compared to other extended-spectrum cephalosporins. nih.gov Furthermore, all tested extended-spectrum cephalosporins, including Cefepime, exhibited strong binding to PBP3 in E. coli. nih.gov

The primary mechanism of resistance to Cefepime in Gram-positive bacteria involves alterations in the PBPs. nih.gov For instance, Cefepime shows low affinity for PBP-2a in methicillin-resistant staphylococci and for PBP-4 and PBP-5 in Enterococcus species. nih.gov In a study comparing the binding affinities of Cefepime and ampicillin (B1664943) to the PBPs of various streptococcal and enterococcal species, it was found that while all PBP fractions of Streptococcus pyogenes had high affinities for both antibiotics, PBPs 1 and 4 of Enterococcus faecalis showed high affinity for ampicillin but not for Cefepime. jst.go.jp In Enterococcus faecium, PBPs 5 and 6 demonstrated low affinity for Cefepime. jst.go.jp

Table 1: Penicillin-Binding Protein (PBP) Affinity of Cefepime in Various Bacteria

| Bacterium | PBP Target(s) | Affinity/Interaction Details |

|---|---|---|

| Gram-Negative Bacteria | PBP2 and PBP3 | High affinity, contributing to broad-spectrum activity. asm.orgtandfonline.com |

| Escherichia coli | PBP3, PBP2, PBP1a, PBP1b | Highest affinity for PBP3, followed by PBP2, then PBPs 1a and 1b. hres.ca >20-fold lower IC50 for PBP2 compared to other cephalosporins. nih.gov |

| Enterobacter cloacae | PBP3, PBP2, PBP1a, PBP1b | Highest affinity for PBP3, followed by PBP2, then PBPs 1a and 1b. hres.ca |

| Klebsiella pneumoniae | PBPs 1-4 | Binds to PBPs 1 through 4 at relatively even concentrations. asm.org |

| Gram-Positive Bacteria | PBP-2a (methicillin-resistant staphylococci), PBP-4 & PBP-5 (Enterococcus spp.) | Low affinity. nih.gov |

| Enterococcus faecalis | PBPs 1 and 4 | Low affinity compared to ampicillin. jst.go.jp |

| Enterococcus faecium | PBPs 5 and 6 | Low affinity. jst.go.jp |

Disruption of Peptidoglycan Transpeptidation

The binding of Cefepime to PBPs directly inhibits their transpeptidase activity. nih.govdrugbank.com This enzymatic process is responsible for creating the cross-links between the peptide side chains of the peptidoglycan strands, a crucial step for the formation of a stable and rigid cell wall. patsnap.commicrobenotes.com By blocking this transpeptidation, Cefepime prevents the final stage of peptidoglycan synthesis, leading to the accumulation of precursor units and a weakened cell wall structure. aksci.comresearchgate.net

Induction of Bacterial Autolysis and Bactericidal Effect

The inhibition of cell wall synthesis by Cefepime, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins and murein hydrolases), results in the lysis of the bacterial cell. nih.govresearchgate.net These autolytic enzymes are normally involved in cell wall remodeling during growth and division. microbenotes.com However, in the presence of a compromised cell wall due to Cefepime's action, their activity leads to the degradation of the existing peptidoglycan, causing the cell to burst under its internal osmotic pressure. patsnap.comresearchgate.net This ultimate outcome of cell lysis classifies Cefepime as a bactericidal antibiotic. litfl.comglobalrph.com In some bacteria, such as Staphylococcus aureus, the bactericidal activity of β-lactam antibiotics like Cefepime can be influenced by the activity of zinc-dependent autolysins. biorxiv.org

Mechanisms of Antimicrobial Resistance to Cefepime

Beta-Lactamase-Mediated Hydrolysis

The principal mechanism of resistance to cefepime (B1668827) in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. rcsb.orgnih.gov While cefepime is designed to be more stable against many β-lactamases compared to earlier-generation cephalosporins, certain enzymes can effectively degrade it. nih.gov

Extended-Spectrum Beta-Lactamases (ESBLs) (e.g., TEM, SHV, CTX-M types)

Extended-spectrum β-lactamases (ESBLs) are a group of enzymes that can hydrolyze penicillins, first-, second-, and third-generation cephalosporins, and aztreonam. The most common ESBLs belong to the TEM, SHV, and CTX-M families. nih.gov While cefepime exhibits greater stability to hydrolysis by many ESBLs compared to third-generation cephalosporins, its efficacy can be compromised, particularly by CTX-M-type enzymes. tandfonline.comscielo.br The use of cefepime for treating infections caused by ESBL-producing organisms is a subject of debate, with some studies suggesting potential therapeutic failure even when isolates test as susceptible in vitro. scielo.brbjid.org.brnih.gov

The prevalence of specific ESBL genes in cefepime-susceptible isolates has been a subject of research. For instance, a study on ESBL-producing Enterobacteriaceae found that among isolates susceptible to cefepime, the most frequently detected ESBL genes were blaCTX-M-2 and blaSHV-12. scielo.br

Common Extended-Spectrum β-Lactamases (ESBLs) Conferring Resistance to Cefepime

| ESBL Family | Examples | General Impact on Cefepime |

|---|---|---|

| TEM (Temoniera) | TEM-10, TEM-26 | Can hydrolyze cefepime, though often less efficiently than CTX-M types. |

| SHV (Sulfhydryl variable) | SHV-5, SHV-12 | Variants can exhibit activity against cefepime. scielo.br |

| CTX-M (Cefotaximase-Munich) | CTX-M-15, CTX-M-14 | A major group of ESBLs that can efficiently hydrolyze cefepime, leading to clinical resistance. nih.govtandfonline.com |

AmpC Beta-Lactamases (Chromosomal and Plasmid-Mediated Hyperproduction)

AmpC β-lactamases are Ambler class C enzymes that can be chromosomally or plasmid-encoded. nih.gov Organisms such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens possess inducible chromosomal ampC genes. mdpi.com Overproduction of these enzymes, either through induction or the selection of derepressed mutants, can lead to resistance to third-generation cephalosporins. mdpi.comoup.com

Cefepime is generally considered a weak inducer of AmpC expression and is more stable against hydrolysis by AmpC enzymes compared to third-generation cephalosporins due to the formation of a stable acyl-enzyme complex. nih.govmdpi.com This stability makes it a potential treatment option for infections caused by AmpC-producing organisms. nih.govnih.gov However, some studies suggest that cefepime's effectiveness can be diminished in cases of high-level AmpC hyperproduction, and resistance can still emerge. tandfonline.comoup.com Plasmid-mediated AmpC enzymes, such as CMY-2, can also contribute to cefepime resistance. frontiersin.org

Carbapenemases (Class A KPC, Class B Metallo-Beta-Lactamases (MBLs) like VIM, IMP, Class D OXA-type)

The emergence of carbapenemases, enzymes capable of hydrolyzing carbapenems and most other β-lactams, presents a significant challenge to cefepime's activity. Resistance to cefepime is a primary characteristic mediated by organisms that produce these enzymes. tandfonline.com

Class A Carbapenemases: Klebsiella pneumoniae carbapenemase (KPC) is a prominent example. While some KPC-producing isolates may test as susceptible to cefepime in vitro, clinical data suggest that cefepime is not a reliable treatment for infections caused by these organisms. researchgate.netnih.gov

Class B Metallo-β-Lactamases (MBLs): These enzymes, including VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase) types, utilize zinc ions for catalysis and can efficiently hydrolyze cefepime. nih.govasm.org

Class D Carbapenemases: The OXA (oxacillinase) type carbapenemases, such as OXA-48, have variable hydrolytic activity against cefepime. While some combinations of cefepime with novel β-lactamase inhibitors show minimal activity against OXA-48, others may have some effect. tandfonline.com

Major Carbapenemase Classes and their Impact on Cefepime

| Carbapenemase Class | Examples | Hydrolytic Activity against Cefepime |

|---|---|---|

| Class A | KPC (Klebsiella pneumoniae carbapenemase) | Efficiently hydrolyzes cefepime, often leading to resistance despite in vitro susceptibility results. nih.gov |

| Class B (MBLs) | VIM, IMP, NDM | Effectively hydrolyze cefepime. asm.org |

| Class D | OXA-48 and variants | Variable activity; generally considered to have weaker hydrolytic activity against cefepime compared to other carbapenemases. tandfonline.com |

Cefepime Stability Against Specific Beta-Lactamases

Cefepime's chemical structure, particularly its aminothiazole group, makes it a poor substrate for many β-lactamases, conferring resistance to hydrolysis by most of these enzymes. rcsb.org It is more stable against common plasmid-mediated β-lactamases and chromosomally encoded AmpC enzymes compared to third-generation cephalosporins. nih.govtandfonline.com However, this stability is not absolute. High levels of enzyme production or the presence of certain potent β-lactamases, such as some ESBLs and carbapenemases, can overcome this stability and lead to clinically significant resistance. tandfonline.com

Alterations in Outer Membrane Permeability

For β-lactam antibiotics like cefepime to reach their target penicillin-binding proteins (PBPs) in the periplasmic space of Gram-negative bacteria, they must first traverse the outer membrane. rcsb.orgnih.gov This passage is primarily facilitated by porin channels, which are water-filled protein channels. mdpi.com A reduction in the influx of cefepime through these channels, often coupled with enzymatic degradation, is a significant mechanism of resistance. rcsb.orgnih.gov

Porin Downregulation and Mutations (e.g., OmpF, OmpC, OmpK35, OmpK36)

Bacteria can develop resistance by reducing the expression of or acquiring mutations in the genes encoding outer membrane porins. rcsb.org This leads to decreased permeability of the outer membrane to antibiotics, including cefepime. rcsb.org

In Escherichia coli, the major non-specific porins are OmpF and OmpC. The loss or downregulation of these porins, particularly in conjunction with the production of β-lactamases like AmpC or ESBLs, can contribute to cefepime resistance. frontiersin.orgasm.org Studies have shown that deletion of the ompC gene in E. coli can lead to significantly decreased susceptibility to cefepime. asm.org While cefepime can use both OmpF and OmpC to enter the cell, alterations in the expression of these porins can impact its intracellular concentration. nih.gov

In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36, which are homologs of E. coli's OmpF and OmpC, respectively. nih.govnih.gov The loss of these porins is a common mechanism of resistance to various β-lactams. A double deletion of ompK35 and ompK36 has been shown to cause a 16-fold increase in the minimum inhibitory concentration (MIC) of cefepime. nih.govnih.gov The loss of OmpK36, in particular, appears to play a significant role in reduced susceptibility to carbapenems and cephalosporins in K. pneumoniae strains that also produce ESBL or AmpC-type β-lactamases. nih.gov Research indicates that cefepime penetrates the periplasm mainly through these major porins. asm.orgresearchgate.net

Impact of Porin Loss on Cefepime MIC in Klebsiella pneumoniae

| Porin Deletion | Observed Effect on Cefepime MIC | Reference |

|---|---|---|

| Single deletion of ompK35 (ΔompK35) | No significant effect in high-osmolarity medium. | nih.gov |

| Single deletion of ompK36 (ΔompK36) | Shift in MICs for some cephalosporins, but less impact on cefepime alone. | nih.gov |

| Double deletion of ompK35 and ompK36 (ΔompK35/36) | 16-fold increase in the MIC of cefepime. | nih.govnih.gov |

Impact on Cefepime Entry into Gram-Negative Bacteria

The entry of cefepime into Gram-negative bacteria is a critical first step in its antibacterial action, primarily facilitated by outer membrane proteins (OMPs) known as porins. rcsb.org These channels allow the passage of small hydrophilic molecules, including β-lactam antibiotics, across the outer membrane to reach their targets, the penicillin-binding proteins (PBPs), in the periplasmic space. rcsb.org Consequently, alterations in the expression or structure of these porins can significantly impede cefepime entry, leading to reduced susceptibility or resistance.

In Klebsiella pneumoniae, the major porins involved in the uptake of cefepime are OmpK35 and OmpK36. venatorx.comnih.gov Studies using isogenic strains have demonstrated that the loss of these porins, either individually or, more significantly, in combination, can lead to a decrease in cefepime susceptibility. nih.gov The deletion of both OmpK35 and OmpK36 has been identified as a mechanism of resistance in mutants selected for reduced susceptibility to cefepime-taniborbactam. nih.govnih.gov This reduction in permeability prevents the antibiotic from reaching a sufficient concentration in the periplasm to effectively inhibit the PBPs. rcsb.org While the loss of porins alone may not always result in high-level resistance, it can act synergistically with other resistance mechanisms, such as the production of β-lactamases. For instance, in the presence of a KPC-3 β-lactamase, the loss of both major porins in K. pneumoniae can further elevate the minimum inhibitory concentration (MIC) of cefepime. researchgate.net

Mutations within the porin channels themselves can also restrict antibiotic diffusion. nih.gov Such changes can alter the size or charge of the channel, thereby hindering the passage of cefepime. In Enterobacter aerogenes, mutations in porin channels have been linked to resistance against certain cephalosporins. nih.gov The reduction in the number of porin channels or their complete absence is a common resistance strategy observed in various Gram-negative pathogens. nih.gov

| Organism | Porin(s) Affected | Impact on Cefepime Susceptibility | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | OmpK35 and OmpK36 | Deletion of both porins reduces cefepime entry and increases resistance. | nih.govnih.gov |

| Escherichia coli | OmpF | Mutations can decrease the diffusion of β-lactam antibiotics. | rcsb.org |

| Enterobacter aerogenes | Unspecified porins | Mutations in porin channels can lead to resistance to certain cephalosporins. | nih.gov |

Efflux Pump Overexpression

Efflux pumps are protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.com Overexpression of these pumps can prevent intracellular accumulation of cefepime to effective concentrations, thereby conferring resistance. This mechanism is particularly significant in several Gram-negative pathogens.

MexXY-OprM System in Pseudomonas aeruginosa

The MexXY-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a major contributor to cefepime resistance in Pseudomonas aeruginosa. nih.govnih.gov Overexpression of the mexY gene, which codes for the RND transporter component, is frequently observed in clinical isolates exhibiting a specific phenotype of being more resistant to cefepime than to ceftazidime (FEPr/CAZs). nih.govnih.govasm.org Cefepime is a known substrate for the MexXY-OprM pump, whereas ceftazidime is not significantly affected by it. dovepress.com

Studies have shown that in a significant majority of FEPr/CAZs clinical strains of P. aeruginosa, the mexY gene is stably overexpressed. nih.govnih.gov This upregulation of MexXY-OprM can be the sole mechanism of resistance or can occur in combination with other mechanisms, such as the production of β-lactamases or the overexpression of other efflux pumps like MexAB-OprM. nih.govnih.gov The downregulation of the mexXY operon in these resistant strains has been demonstrated to decrease cefepime resistance by two- to eightfold, confirming the significant role of this efflux system. nih.govnih.gov While MexXY-OprM can extrude a variety of antimicrobial agents, including aminoglycosides and tetracyclines, its impact on cefepime resistance is a notable clinical concern. asm.org

| P. aeruginosa Strain Type | Cefepime MIC (μg/mL) | Key Resistance Mechanism | Reference |

|---|---|---|---|

| Wild-Type | 1 to 2 | - | nih.gov |

| MexXY-OprM Overexpression | 8 to 16 | Sole mechanism | nih.gov |

| MexXY and MexAB-OprM Overexpression | Up to 32 | Combined efflux | nih.gov |

| MexXY Overexpression + PSE-1 β-lactamase | 8 to 32 | Combined efflux and enzyme production | nih.gov |

AdeABC System in Acinetobacter baumannii

In Acinetobacter baumannii, the AdeABC efflux pump is a clinically significant RND-type system responsible for multidrug resistance. mdpi.com Overexpression of this pump contributes to resistance against a broad spectrum of antibiotics, including aminoglycosides, fluoroquinolones, tetracyclines, and importantly, β-lactams such as cefepime and carbapenems. mdpi.comnih.gov The adeABC operon is chromosomally encoded and its expression is regulated by a two-component system, AdeRS. mjima.org Point mutations in the adeR or adeS genes can lead to the overexpression of the pump and subsequent multidrug resistance. mjima.org

The AdeABC system is composed of the inner membrane transporter AdeB, the membrane fusion protein AdeA, and the outer membrane protein AdeC. mjima.org Studies have demonstrated a strong association between the overexpression of adeB and resistance to multiple antibiotics, including cefepime. mjima.org The presence of the AdeABC efflux system has been shown to be a key factor in reduced susceptibility to various antimicrobial agents used in treating A. baumannii infections. mjima.org

Other Efflux Systems (e.g., EmrA, MexJ, OprN)

Besides the primary efflux systems, other pumps can also contribute to cefepime resistance, often in conjunction with other mechanisms. In P. aeruginosa, several other RND family pumps have been identified, including MexCD-OprJ and MexEF-OprN. oup.com While these are not typically the primary drivers of cefepime resistance, their upregulation can contribute to a multidrug-resistant phenotype. oup.com For instance, some cefepime-resistant clinical isolates of P. aeruginosa have been found to overexpress both MexXY-OprM and another pump, MexJK. nih.gov The interplay between different efflux systems can have additive effects on the level of resistance. nih.gov

Target Site Modifications

Resistance to β-lactam antibiotics, including cefepime, can arise from alterations in the target enzymes, the penicillin-binding proteins (PBPs). nih.gov These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. osti.gov Modifications to PBPs can reduce their binding affinity for cefepime, allowing cell wall synthesis to proceed even in the presence of the antibiotic. nih.gov

Changes in Penicillin-Binding Protein Affinity (e.g., PBP-2a in MRSA, PBP-4, PBP-5 in Enterococcus spp.)

The primary mechanism of cefepime resistance in Gram-positive bacteria involves changes in PBPs. nih.gov

PBP-2a in MRSA : Methicillin-resistant Staphylococcus aureus (MRSA) exhibits high-level resistance to nearly all β-lactam antibiotics due to the acquisition of the mecA gene. wikipedia.org This gene encodes for a unique PBP, PBP-2a, which has a very low affinity for β-lactams, including cefepime. nih.govwikipedia.org The active site of PBP-2a does not effectively bind these antibiotics, allowing it to continue its function of cross-linking the peptidoglycan cell wall, rendering the drugs ineffective. wikipedia.orgmdpi.com While native S. aureus PBPs are inhibited by β-lactams, the presence of PBP-2a provides a bypass, ensuring cell wall integrity and bacterial survival. nih.gov

PBP-4 and PBP-5 in Enterococcus spp. : Enterococcus species, particularly E. faecalis and E. faecium, are known for their intrinsic resistance to cephalosporins. nih.govresearchgate.net This resistance is largely attributed to the presence of low-affinity PBPs, specifically PBP-4 (also known as PBP-5 in some literature) and PbpA (also known as Pbp2b). nih.govresearchgate.net These PBPs exhibit low reactivity with cephalosporins, allowing them to maintain their cell wall cross-linking function even when the bacteria are exposed to these antibiotics. nih.govresearchgate.net Cefepime demonstrates a low affinity for PBP-4 and PBP-5 in Enterococcus spp. nih.gov Studies have shown that in β-lactam resistant strains of E. faecium, PBP-5 and PBP-6 possess low binding affinities for both cefepime and ampicillin (B1664943). nih.gov

| Organism | Penicillin-Binding Protein | Mechanism | Impact on Cefepime | Reference |

|---|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP-2a | Acquisition of mecA gene encoding a low-affinity PBP. | High-level resistance due to poor binding. | nih.govwikipedia.org |

| Enterococcus faecium | PBP-5 and PBP-6 | Intrinsic low binding affinity. | Contributes to intrinsic resistance. | nih.govnih.gov |

| Enterococcus faecalis | PBP-4 (PBP-5) | Intrinsic low reactivity with cephalosporins. | Contributes to intrinsic resistance. | nih.govnih.gov |

Other Emerging Resistance Mechanisms

Beyond the well-documented resistance mechanisms such as beta-lactamase production, efflux pumps, and target site modifications, bacteria are continually evolving novel strategies to evade the antimicrobial action of cefepime. These emerging mechanisms present significant challenges to effective treatment and necessitate ongoing research and development of new therapeutic approaches.

Biofilm Formation

Biofilms represent a significant emerging mechanism of resistance to cefepime and other antimicrobial agents. A biofilm is a structured community of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to a surface. mdpi.comyoutube.com This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, limiting the diffusion of antibiotics like cefepime to the bacterial cells within the biofilm. openmicrobiologyjournal.com

Bacteria within biofilms exhibit increased resistance due to several factors:

Physical Barrier: The EPS matrix can physically prevent antibiotics from reaching the bacteria. youtube.com

Altered Microenvironment: The three-dimensional structure of biofilms creates chemical gradients. These microenvironments can neutralize or inhibit antimicrobial agents. mdpi.com

Metabolic Heterogeneity: Bacteria within a biofilm exist in various metabolic states. Cells in deeper layers may be metabolically dormant or slow-growing, making them less susceptible to antibiotics like cefepime that target cell wall synthesis in actively dividing bacteria. openmicrobiologyjournal.com

Persister Cells: Biofilms are known to harbor a subpopulation of "persister cells," which are metabolically dormant and can survive high concentrations of antibiotics. These cells can serve as a reservoir for biofilm regrowth after treatment ceases. mdpi.comopenmicrobiologyjournal.com

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including antibiotic resistance genes, through processes like conjugation. nih.gov This can lead to the rapid spread of resistance determinants throughout the biofilm community. nih.gov

These multifaceted defense mechanisms make biofilm-associated infections particularly difficult to treat and a key area of focus in the study of cefepime resistance.

Role of DNA Polymerase Mutations (e.g., dnaE2) in Resistance Evolution

A novel area of investigation in antibiotic resistance is the role of mutations in DNA polymerases, which can accelerate the evolution of resistance. The error-prone DNA polymerase DnaE2 is a key player in this process. nih.govnih.govsemanticscholar.org In certain bacteria, exposure to antibiotics can trigger an SOS response, a global response to DNA damage. nih.govnih.gov This response leads to the upregulation of dnaE2. nih.govnih.gov

The DnaE2 polymerase has a lower fidelity than the primary replicative polymerase, meaning it is more likely to introduce errors during DNA replication. This sustained expression of a mutagenic polymerase leads to an increased rate of mutations across the entire genome. nih.govnih.gov This hypermutability increases the probability that random mutations will arise in genes that confer resistance to antibiotics, such as those encoding the drug's target or efflux pumps. nih.govresearchgate.net

Studies in mycobacteria have shown that DnaE2 is a primary mediator of survival and the emergence of drug resistance following antibiotic-induced stress. nih.govresearchgate.net While this mechanism has been detailed in the context of other antibiotics, it represents a plausible and emerging pathway for the evolution of cefepime resistance, as mutations in polymerase genes can contribute to broad-spectrum resistance development. nih.govfrontiersin.org

Preclinical Strategies to Overcome Cefepime Resistance

To combat the rise of cefepime-resistant pathogens, a primary preclinical strategy involves pairing cefepime with novel beta-lactamase inhibitors (BLIs). These combinations are designed to restore cefepime's efficacy by neutralizing the enzymes that would otherwise inactivate it.

Combination with Beta-Lactamase Inhibitors (e.g., Enmetazobactam, Sulbactam, Taniborbactam)

Enmetazobactam: Enmetazobactam is a novel penicillanic acid sulfone beta-lactamase inhibitor developed to specifically target and inhibit Ambler class A extended-spectrum beta-lactamases (ESBLs), such as CTX-M, SHV, and TEM enzymes. nih.govasm.org The combination with cefepime is strategic; enmetazobactam protects cefepime from hydrolysis by these common ESBLs, while cefepime's inherent stability against most Ambler Class C (AmpC) and Class D (OXA-type) enzymes provides broader coverage. nih.govnih.gov This makes cefepime/enmetazobactam a potential carbapenem-sparing option for infections caused by ESBL-producing Enterobacterales. nih.govasm.org

Sulbactam: Sulbactam is a well-established BLI that also possesses intrinsic antibacterial activity, notably against Acinetobacter baumannii. In combination with cefepime, sulbactam protects cefepime from hydrolysis by Class A beta-lactamases. researchgate.netantibiotics-chemotherapy.ru This combination enhances the spectrum of activity against many multidrug-resistant (MDR) Gram-negative pathogens, with studies showing a notable reduction in minimum inhibitory concentrations (MICs) against A. baumannii and ESBL-producing Enterobacterales. researchgate.netucl.ac.uknih.gov

Taniborbactam: Taniborbactam is a novel, broad-spectrum bicyclic boronate inhibitor. nih.govspringermedicine.com A key advantage of taniborbactam is its exceptionally wide inhibitory spectrum, which includes not only serine-beta-lactamases (Ambler classes A, C, and D) but also clinically important metallo-beta-lactamases (MBLs, Ambler class B), such as VIM and NDM enzymes. springermedicine.compharmacytimes.comnih.gov This potent, pan-spectrum activity restores cefepime's efficacy against a vast range of carbapenem-resistant Enterobacterales (CRE) and MDR Pseudomonas aeruginosa, making the combination a highly promising therapeutic option for difficult-to-treat infections. nih.govpharmacytimes.com

In Vitro and Animal Model Studies of Combination Therapies

Preclinical studies, including both in vitro susceptibility testing and in vivo animal infection models, are crucial for evaluating the potential of these new combinations.

In Vitro Studies: In vitro studies consistently demonstrate the ability of novel inhibitors to restore cefepime's activity against resistant isolates. The addition of sulbactam, enmetazobactam, or taniborbactam significantly lowers the MICs of cefepime for bacteria producing the relevant beta-lactamases.

For instance, the combination of cefepime/sulbactam (in 1:1 or 1:2 ratios) has shown enhanced activity against MDR Gram-negative pathogens compared to either agent alone. ucl.ac.uknih.gov The addition of taniborbactam to cefepime has resulted in dramatic reductions in MIC90 values (the concentration required to inhibit 90% of isolates) for global collections of Enterobacterales (>64-fold reduction) and P. aeruginosa (four-fold reduction). springermedicine.com

| Combination | Organism | Cefepime MIC50/MIC90 (mg/L) | Combination MIC50/MIC90 (mg/L) |

| Cefepime/Sulbactam | All Isolates (n=157 MDR Gram-neg) | 128 to >256 | 8/8–64/128 |

| Cefepime/Taniborbactam | Enterobacterales (n>13,000) | - | >64-fold MIC90 reduction vs Cefepime |

| Cefepime/Taniborbactam | P. aeruginosa (n>4,600) | - | 4-fold MIC90 reduction vs Cefepime |

| Cefepime/Zidebactam | Carbapenemase-producing E. coli & K. pneumoniae | - | >99% inhibited at ≤8 mg/L |

Data sourced from references ucl.ac.ukspringermedicine.comnih.gov. Note: MIC methodologies and isolate collections vary between studies.

Animal Model Studies: In vivo studies in animal models provide essential data on the pharmacokinetics and pharmacodynamics (PK/PD) of these combinations, helping to predict their efficacy in humans.

Cefepime/Enmetazobactam: Studies using neutropenic murine thigh and pneumonia infection models have demonstrated that enmetazobactam restores the efficacy of cefepime against ESBL-producing K. pneumoniae. asm.orgasm.org These studies established the PK/PD targets required for bacterial killing, supporting the selection of clinical doses. asm.org

Cefepime/Taniborbactam: In a murine pneumonia model using cefepime-non-susceptible Enterobacterales and P. aeruginosa, the human-simulated regimen of cefepime/taniborbactam produced significant bactericidal activity, achieving a >1-log10 kill in all 18 strains tested, including those with combination MICs as high as 16 mg/L. oup.com

| Combination | Animal Model | Pathogen(s) | Key Finding |

| Cefepime/Enmetazobactam | Murine Thigh/Pneumonia | ESBL-producing K. pneumoniae | Enmetazobactam restored cefepime efficacy; established PK/PD targets for a 1-log10 bioburden reduction. asm.org |

| Cefepime/Taniborbactam | Murine Pneumonia | Cefepime-nonsusceptible Enterobacterales & P. aeruginosa | Human-simulated regimen produced >1 log kill in 18/18 strains and >2 log kill in 14/18 strains. oup.com |

These preclinical data are foundational for the progression of cefepime-inhibitor combinations into clinical trials, offering promising new avenues to address the challenge of antimicrobial resistance.

Chemical Stability and Degradation Pathways of Cefepime

Factors Influencing Cefepime (B1668827) Stability

The integrity of Cefepime in pharmaceutical preparations is contingent on several external factors. The inherent reactivity of its β-lactam ring makes it prone to degradation, a process significantly influenced by pH, temperature, light, and the presence of other chemical entities. researchgate.net

pH Dependence of Degradation

The stability of Cefepime in aqueous solutions is highly dependent on the pH. researchgate.net The optimal pH range for maximum stability is between 4 and 6. thermofisher.comnih.gov Deviation from this range, in either acidic or alkaline directions, accelerates the degradation process. The degradation is often initiated by the base-catalyzed hydrolysis of the highly reactive β-lactam ring. researchgate.net As degradation proceeds, the release of alkaline degradation products can cause an increase in the pH of the solution, which in turn can further increase the rate of Cefepime degradation. thermofisher.comoup.comoup.com The pH-rate profile of Cefepime degradation exhibits a characteristic U-shape, with the lowest degradation rate observed within the pH 4-5 range. oup.comoup.com

Temperature Effects on Degradation Kinetics

Temperature is a critical factor governing the rate of Cefepime degradation. nih.gov Multiple studies have demonstrated that as the temperature increases, the stability of Cefepime decreases. oup.comoup.commdpi.com The degradation of Cefepime generally follows first-order kinetics. nih.govresearchgate.net A log-linear relationship exists between the degradation rate constant and temperature, as described by the Arrhenius equation. researchgate.net For instance, one study calculated the activation energy for Cefepime degradation to be 81.4 kJ mol⁻¹ K⁻¹. researchgate.net

The stability of Cefepime at various temperatures has been quantified in several studies. At 20°C, Cefepime solutions can remain more than 95% stable for up to 24 hours. oup.com However, at 37°C, significant degradation (over 10%) occurs within 12 hours. oup.com Based on a 10% degradation limit, Cefepime is considered stable for a maximum of 24 hours at 25°C, approximately 14 hours at 30°C, and less than 10 hours at 37°C. oup.comoup.com The half-life of Cefepime solutions drastically decreases with increasing temperature, as illustrated in the table below.

| Temperature (°C) | Half-life (t₀.₅) Range (hours) |

| 4 | 284.02 - 1320 |

| 40 | 2.00 (in combination with hormones) |

| 60 | 0.68 - 3.85 |

| 80 | 0.30 - 2.39 |

| This table presents the half-life of Cefepime in various drug mixtures at different temperatures, as reported in a study by Drozd et al. (2023). mdpi.com |

Influence of Light Exposure (Photostability)

Cefepime is a light-sensitive compound. geneesmiddeleninformatiebank.nl Exposure to light, particularly UV radiation, has a destructive effect on the antibiotic. mdpi.com Studies have shown that Cefepime can be completely degraded after just two hours of incubation under UV radiation. mdpi.com The photodegradation process is also influenced by the solvent system and the presence of metal ions. researchgate.net For instance, acetone (B3395972) and methanol (B129727) solutions of Cefepime hydrochloride are sensitive to UV-C radiation. researchgate.net Due to its sensitivity, it is recommended to protect Cefepime from light by storing it in its original package until use. geneesmiddeleninformatiebank.nlnih.gov

Impact of Excipients and Co-Formulated Compounds on Stability

The stability of Cefepime can be significantly affected by the presence of excipients and other co-formulated or co-administered drugs. mdpi.com L-arginine is commonly added to Cefepime formulations to control the pH of the reconstituted solution to within the optimal range of 4 to 6. fda.govgoogle.com

However, incompatibilities have been observed with several other compounds. The presence of certain hormones, such as gestodene (B1671452) and ethinylestradiol, has a notably destructive effect on Cefepime stability. mdpi.com Incompatibilities leading to degradation have also been reported with erythromycin, propofol, midazolam, phenytoin, piritramide, theophylline, nicardipine, and N-acetylcysteine. oup.comoup.comresearchgate.net The presence of metal ions, such as Fe(III), Ni(II), and Fe(II), can also enhance the photodegradation of Cefepime hydrochloride in solutions. researchgate.net Conversely, the presence of calcium ions has been shown to result in greater stability. mdpi.com

| Co-Formulated Compound/Condition | Impact on Cefepime Stability |

| Calcium ions | Increased stability mdpi.com |

| Hormones (Gestodene, Estradiol) | Decreased stability mdpi.com |

| Ketoprofen | Decreased stability in combination with hormones mdpi.com |

| Erythromycin, Propofol, Midazolam | Incompatible, causes degradation oup.comoup.comresearchgate.net |

| Theophylline, Nicardipine | Incompatible, causes degradation oup.comoup.comresearchgate.net |

| Metal Ions (Fe(III), Ni(II), Fe(II)) | Enhances photodegradation researchgate.net |

Identification and Characterization of Degradation Products

The degradation of Cefepime results in the formation of several products, none of which exhibit significant antibacterial activity. researchgate.netnih.gov The breakdown of the Cefepime molecule primarily involves the hydrolysis of the β-lactam ring and the cleavage of the side chains.

Cleavage of N-Methylpyrrolidine (NMP) Moiety

A key degradation pathway for Cefepime involves the cleavage of the N-methylpyrrolidine (NMP) moiety from the C-3 position of the cephem nucleus. researchgate.netthermofisher.comnih.gov Mass spectrometry data indicate that the degradation process is initiated by the opening of the β-lactam ring, which is then followed by the cleavage of the NMP side chain. nih.govcore.ac.uk N-methylpyrrolidine itself is a known degradation product and impurity. thermofisher.comfda.govdrugbank.comnih.gov

Beta-Lactam Ring Opening (Cephem Hydrolysis)

The hydrolysis of the β-lactam ring is a primary degradation pathway for cefepime, as it is for other β-lactam antibiotics. researchgate.netnih.govmsdmanuals.com This process involves the cleavage of the four-membered ring, which is essential for the drug's antibacterial activity. researchgate.netnih.gov The degradation can be influenced by factors such as pH and temperature. nih.govoup.com

Mass spectrometry data indicates that the degradation of cefepime includes the opening of the cephem (β-lactam ring). nih.gov It has been suggested that the ring opening occurs before the cleavage of N-methylpyrrolidine. nih.gov The degradation of the Δ-cephem ring can be visually indicated by a yellowish coloration in cefepime solutions. researchgate.net

Formation of E-Isomer

The formation of isomers is a known degradation pathway for cefepime. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of the isomeric impurity in cefepime dihydrochloride (B599025) raw material. nih.gov This method allows for the separation and identification of cefepime and its isomeric impurity. nih.gov The different fragmentation pathways of cefepime and its E-isomer have been compared and proposed based on their MS/MS spectra. nih.gov

Other Identified and Unidentified Impurities

Several impurities in cefepime have been identified, including degradation products, starting materials, and residual solvents. clearsynth.comdaicelpharmastandards.com It is crucial to monitor and control these impurities to ensure the quality of the medication. clearsynth.comdaicelpharmastandards.com

Identified impurities include:

Cefepime sulfoxides daicelpharmastandards.com

N-methylpyrrolidine nih.govsynzeal.comresearchgate.net

Cefepime EP Impurity A, B, C, D, E, F, and G clearsynth.com

Studies have also reported the release of unidentified degradation products, particularly when cefepime solutions are maintained at temperatures above 30°C for extended periods. oup.comnih.gov This degradation is often accompanied by a significant increase in pH and the development of a strong red-purple color. oup.comnih.gov

Forced degradation studies under various stress conditions (acidic, basic, neutral, oxidative, and thermal) have led to the identification of several degradation products. japsonline.comjapsonline.com Two new impurities, designated as Impurity-I and Impurity-II, were detected and identified by LC/MS. researchgate.net

Degradation Kinetics and Mechanistic Studies

Reaction Order and Rate Constants

The degradation of cefepime generally follows first-order kinetics. nih.govnih.govresearchgate.netmdpi.com However, under certain conditions, such as an increase in pH resulting from the breakdown of cefepime, the degradation can deviate from predicted first-order kinetics. nih.govresearchgate.net

The degradation rate constants (k) have been determined under various conditions:

At different temperatures (5°C, 15°C, and 30°C), the observed rate constants were in the ranges of 1.07-3.41 x 10⁻³ hr⁻¹, 1.84-4.33 x 10⁻³ hr⁻¹, and 2.53-6.79 x 10⁻³ hr⁻¹, respectively. researchgate.net

In deproteinized human plasma at 37°C, degradation rates were observed to be between 0.101 h⁻¹ and 0.189 h⁻¹, depending on the initial concentration. asm.org

At 4°C, 20°C, and 37°C in deproteinized human plasma, the degradation rates were 0.0059, 0.062, and 0.31 h⁻¹, respectively. nih.gov

Interactive Data Table: Cefepime Degradation Rate Constants

| Temperature (°C) | Condition | Rate Constant (k) | Reference |

| 5 | Aqueous Solution | 1.07-3.41 x 10⁻³ hr⁻¹ | researchgate.net |

| 15 | Aqueous Solution | 1.84-4.33 x 10⁻³ hr⁻¹ | researchgate.net |

| 30 | Aqueous Solution | 2.53-6.79 x 10⁻³ hr⁻¹ | researchgate.net |

| 37 | Deproteinized Plasma | 0.101 - 0.189 h⁻¹ | asm.org |

| 4 | Deproteinized Plasma | 0.0059 h⁻¹ | nih.gov |

| 20 | Deproteinized Plasma | 0.062 h⁻¹ | nih.gov |

| 37 | Deproteinized Plasma | 0.31 h⁻¹ | nih.gov |

Activation Energy Determination

The activation energy (Ea) for the degradation of cefepime has been determined using the Arrhenius equation, which relates the reaction rate constant to temperature. nih.govcore.ac.uk

One study calculated the activation energy to be 81.4 kJ mol⁻¹ K⁻¹. nih.govresearchgate.netresearchgate.net

Another study, conducted in deproteinized human plasma, computed an activation energy of 20,520 cal/mol. asm.orgnih.gov

In the solid state, the activation energy in dry air is approximately 1.5 times greater than at a relative humidity of 76.4%. ptfarm.pl

An Arrhenius plot, which shows a log-linear relationship between the degradation rate and temperature, has been used to predict the stability of cefepime at different temperatures. nih.govresearchgate.net

Interactive Data Table: Activation Energy of Cefepime Degradation

| Condition | Activation Energy (Ea) | Reference |

| Aqueous Solution | 81.4 kJ mol⁻¹ K⁻¹ | nih.govresearchgate.netresearchgate.net |

| Deproteinized Human Plasma | 20,520 cal/mol | asm.orgnih.gov |

Proposed Fragmentation Pathways

Mass spectrometry has been a key tool in elucidating the fragmentation pathways of cefepime and its degradation products. nih.govjapsonline.comjapsonline.comresearchgate.net The fragmentation of the cefepime molecule typically involves the cleavage of the β-lactam ring and the loss of side chains. oup.comnih.govuio.no

The general fragmentation pattern of cefepime in UPLC-MS/MS reveals the molecular weight and possible structures of the fragments. japsonline.comjapsonline.com The protonated molecular ion [M+H]⁺ is often used to predict the molecular weight of degradation products. japsonline.comjapsonline.com

Forced degradation studies have helped to identify specific degradants and propose their structures. japsonline.comjapsonline.com For example, under various stress conditions, two main degradants, Cefepime degradant 1 (CD1) and Cefepime degradant 2 (CD2), have been identified. japsonline.comjapsonline.com In a basic medium, cefepime was found to completely degrade into CD1. japsonline.com

The fragmentation pathways of cephalosporins, in general, involve the breaking of the β-lactam ring. icm.edu.pl

Advanced Analytical Methodologies in Cefepime Research

Chromatographic Techniques for Cefepime (B1668827) and its Degradants

Chromatography is a cornerstone of Cefepime analysis, allowing for the effective separation of the parent drug from a complex matrix of degradation products and process-related impurities. Various chromatographic methods have been developed and validated to meet the stringent requirements of pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Cefepime. daicelpharmastandards.com Its high resolution and quantitative accuracy make it suitable for both purity testing and assay of the drug substance.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the quantification and purity assessment of Cefepime. ijrpr.com These methods typically employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brchromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several isocratic and gradient RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijrpr.comscielo.br These methods demonstrate excellent linearity, precision, and accuracy for the determination of Cefepime. scielo.br For instance, one method achieved linearity for Cefepime in the concentration range of 10-100 µg/mL. scielo.br Another study reported a method validated for Cefepime with a linearity range of 8.4 µg/mL and above. wjpmr.com The precision of these methods is consistently high, with relative standard deviation (RSD) values for intraday and interday precision being well within acceptable limits, often less than 2%. nih.govscielo.br The accuracy, determined by recovery studies, is also typically found to be within the 98-102% range. scielo.br

Forced degradation studies using RP-HPLC have shown that the method can effectively separate Cefepime from its degradation products formed under acidic, alkaline, and oxidative stress, proving its stability-indicating capability. scielo.brscielo.br

Table 1: Examples of RP-HPLC Methods for Cefepime Quantification

| Parameter | Method 1 scielo.br | Method 2 nih.gov | Method 3 ijpsr.com |

| Column | C18 | Shandon Hypersil BDS C18 | YMC C18 (4.6 x 150 mm, 5.0 µm) |

| Mobile Phase | Methanol: Acetonitrile: Acetate Buffer (pH 5.1) (75:20:05 v/v) | 25 mM Sodium Dihydrogen Phosphate Monohydrate (pH 3): Methanol (87:13 v/v) | Acetonitrile: Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |

| Detection (UV) | 212 nm | 270 nm | 235 nm |

| Retention Time | Not Specified | 4.80 min | 1.77 min |

| Linearity Range | 10-100 µg/mL | Not Specified | Not Specified |

| Quantification Limit | 0.20 µg/mL | 2.52 µg/mL | Not Specified |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it a powerful tool for stability studies and the identification of Cefepime degradants. japsonline.comjapsonline.com This technique couples the superior separation capabilities of UPLC with the high selectivity and structural elucidation power of tandem mass spectrometry. japsonline.com

UPLC-MS/MS methods have been developed to study the degradation of Cefepime under various stress conditions, including acidic, basic, neutral, oxidative, and thermal stress. japsonline.comresearchgate.net In these studies, Cefepime was found to be unstable, with partial degradation in most conditions and complete degradation in basic medium. japsonline.comresearchgate.net The use of positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode allows for the sensitive quantification of the parent drug and its degradation products. japsonline.comjournalofappliedbioanalysis.com

The fragmentation patterns obtained from MS/MS analysis are crucial for identifying the structures of the degradants. For example, in one study, the parent ion of Cefepime was observed at an m/z of 481.42. japsonline.com Under stress conditions, two primary degradants, designated CD1 and CD2, were identified with m/z values of 179.15 and 241.33, respectively. japsonline.comresearchgate.net Another study identified two new degradation impurities using LC/MS, which were subsequently synthesized and characterized using various spectral techniques. nih.gov The structures were identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I) and (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] akjournals.comajpaonline.comthiazine (Impurity-II). nih.gov

Table 2: Cefepime and its Degradants Identified by UPLC-MS/MS japsonline.comresearchgate.net

| Compound | Retention Time (min) | m/z (Precursor Ion [M+H]⁺) | m/z (Product Ions) |

| Cefepime (CFP) | 0.82 ± 0.02 | 481.42 | 166.85 |

| Degradant 1 (CD1) | 0.91 ± 0.01 | 179.15 | Not Specified |

| Degradant 2 (CD2) | 0.84 ± 0.10 | 241.33 | Not Specified |

Thin-Layer Chromatography (TLC) combined with densitometric detection is a simple, rapid, and cost-effective method for the quantitative analysis and stability testing of Cefepime. akjournals.comakjournals.comresearchgate.net This technique allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for screening purposes.

For the analysis of Cefepime, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. akjournals.comajpaonline.com A suitable mobile phase, such as a mixture of ethanol, 2-propanol, glacial acetic acid, and water, enables the separation of Cefepime from its degradation products. researchgate.netnih.gov Densitometric scanning is typically performed in the UV range, with a detection wavelength of around 266 nm for Cefepime. akjournals.comresearchgate.net

TLC-densitometry has been successfully applied to study the degradation of Cefepime hydrochloride under various stress conditions, including changes in pH, temperature, and exposure to UV radiation. researchgate.netnih.govakjournals.com These studies have determined the kinetic and thermodynamic parameters of the degradation process, such as the rate constant (k) and half-life (t0.5). researchgate.netnih.gov The method is capable of effectively separating the active substance from its main degradation product, N-methylpyrrolidine, demonstrating its utility as a stability-indicating method. nih.gov

Table 3: TLC-Densitometry Method for Cefepime Degradation Studies ajpaonline.comresearchgate.net

| Parameter | Details |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Ethanol–2-propanol–glacial acetic acid 99.5%–water (4:4:1:3, v/v) researchgate.net or Chloroform (B151607):Ethyl alcohol:Diethyl amine:water (12:7:1:0.4 V/V) ajpaonline.com |

| Detection | Densitometry at 266 nm researchgate.net or 254 nm ajpaonline.com |

| Rf Value (Cefepime) | 0.17 ajpaonline.com |

| Application | Determination of kinetic and thermodynamic parameters of degradation; separation from degradation products. researchgate.net |

Ion Chromatography (IC) is a specialized and highly effective technique for the determination of specific ionic impurities in drug substances. In Cefepime research, IC is the method of choice for quantifying N-methylpyrrolidine (NMP), a key degradation product formed by the hydrolysis of the Cefepime molecule. rsc.orgchromatographyonline.com The United States Pharmacopeia (USP) specifies a limit for NMP in Cefepime hydrochloride, making its accurate measurement crucial. rsc.orgchromatographyonline.com

The USP monograph method employs ion chromatography with unsuppressed conductivity detection. rsc.org However, improved methods using suppressed conductivity detection have been developed, offering greater sensitivity and stability. rsc.orgchromatographyonline.com These methods often utilize a cation-exchange column and a mobile phase such as methanesulfonic acid. rsc.org A significant challenge in NMP analysis is the continued degradation of Cefepime in the aqueous analytical solution, which can lead to artificially high NMP readings. rsc.orgrsc.org To address this, a solid-phase extraction (SPE) step can be implemented prior to IC analysis. rsc.orgrsc.org This pre-treatment separates NMP from the bulk Cefepime, minimizing post-dissolution hydrolysis and significantly improving the accuracy of the impurity determination. rsc.orgrsc.org The use of SPE has been shown to reduce the relative amount of NMP formed in sample extracts by at least five times compared to untreated samples. rsc.org